molecular formula C15H18FNO4 B6646794 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646794
M. Wt: 295.31 g/mol
InChI Key: JVXNUMXNEUFRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid, also known as FMAU, is a synthetic nucleoside analogue that has gained significant attention in the scientific community due to its potential applications in cancer research. FMAU is structurally similar to thymidine, a nucleotide that is essential for DNA synthesis. This similarity allows FMAU to be incorporated into DNA during replication, leading to DNA damage and ultimately cell death.

Mechanism of Action

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is incorporated into DNA during replication, leading to DNA damage and ultimately cell death. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is preferentially incorporated into cancer cells due to their increased rate of DNA replication. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid also inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, leading to further DNA damage and cell death.
Biochemical and Physiological Effects:
4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is its selectivity for cancer cells, allowing for the visualization of cancerous tissues. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid also has minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has a short half-life, limiting its usefulness as a PET imaging agent. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is also expensive to produce, making it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the use of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid in cancer research. One potential application is the use of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid as a therapeutic agent for cancer. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Another potential application is the use of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid may also have applications in the diagnosis and monitoring of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

The synthesis of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid involves several steps, including the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-diaminopropane to produce the intermediate, 4-[[(5-fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid ethyl ester. The final step involves the hydrolysis of the ethyl ester to produce 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid.

Scientific Research Applications

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential applications in cancer research. One of the primary uses of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is as a PET imaging agent for the detection of cancer. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is selectively taken up by cancer cells and incorporated into their DNA, allowing for the visualization of cancerous tissues. 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[[(5-fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-10-2-3-11(16)8-12(10)13(18)17-9-15(14(19)20)4-6-21-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXNUMXNEUFRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid

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